4-{[(4-Methylphenyl)amino]methyl}phenol
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Overview
Description
4-{[(4-Methylphenyl)amino]methyl}phenol is an organic compound with the chemical formula C14H15NO. It appears as a white to pale yellow crystalline solid and is soluble in alcohols, ketones, and ether solvents, but only slightly soluble in water . This compound is known for its antimicrobial and antifungal properties, making it useful as a preservative and antifungal agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-{[(4-Methylphenyl)amino]methyl}phenol is typically synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and a secondary amine. The specific steps are as follows :
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of an acid catalyst to form a phenol-formaldehyde resin.
Reaction with 4-Methylphenylamine: The phenol-formaldehyde resin then reacts with 4-methylphenylamine to form the target compound, this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-{[(4-Methylphenyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The antimicrobial action of 4-{[(4-Methylphenyl)amino]methyl}phenol is primarily due to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, ultimately leading to cell death . The compound targets various molecular pathways involved in cell membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methoxyphenyl)amino]methyl}phenol
- 2-Methoxy-5-{[(phenylamino)methyl]phenol}
- 4-(Methylamino)phenol sulfate
Uniqueness
4-{[(4-Methylphenyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct antimicrobial properties compared to its analogs. The presence of the 4-methylphenyl group enhances its lipophilicity, improving its interaction with microbial cell membranes .
Properties
IUPAC Name |
4-[(4-methylanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-2-6-13(7-3-11)15-10-12-4-8-14(16)9-5-12/h2-9,15-16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPLTGDBAAQGMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394634 |
Source
|
Record name | 4-{[(4-methylphenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107455-66-3 |
Source
|
Record name | 4-{[(4-methylphenyl)amino]methyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60394634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-(P-TOLUIDINO)-P-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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